molecular formula C10H6Cl2N2 B13117786 2-(2,3-Dichlorophenyl)pyrimidine

2-(2,3-Dichlorophenyl)pyrimidine

Cat. No.: B13117786
M. Wt: 225.07 g/mol
InChI Key: ZOHVQMLLHKNKAK-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)pyrimidine is a heterocyclic aromatic organic compound that features a pyrimidine ring substituted with a 2,3-dichlorophenyl group. Pyrimidine derivatives are known for their diverse biological activities and are integral components of many pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)pyrimidine typically involves the reaction of 2,3-dichlorobenzonitrile with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate amidine, which cyclizes to form the pyrimidine ring .

Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and higher product yields .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,3-Dichlorophenyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition can result in the suppression of cell growth and proliferation .

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenyl)pyrimidine
  • 2-(3,4-Dichlorophenyl)pyrimidine
  • 2-(2,3-Dichlorophenyl)quinazoline

Comparison: 2-(2,3-Dichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays .

Biological Activity

Introduction

2-(2,3-Dichlorophenyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including case studies, structure-activity relationships (SAR), and various research findings.

This compound is characterized by a pyrimidine ring substituted with a dichlorophenyl group. Its chemical structure can be represented as follows:

C10H7Cl2N\text{C}_{10}\text{H}_7\text{Cl}_2\text{N}

This structure is significant as it influences the compound's interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound derivatives. For instance, a compound related to this structure was shown to induce apoptosis in HepG2 liver cancer cells. The mechanism involved cell cycle arrest and increased levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2. These findings indicate that modifications to the pyrimidine structure can enhance its anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives have also been explored. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Antifungal Activity

Research has indicated that some pyrimidine derivatives possess antifungal properties. For example, compounds derived from similar structures showed efficacy against fungal infections, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungal agents like Amphotericin B .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of electron-withdrawing groups, such as chlorine atoms, has been shown to enhance the compound's interaction with target receptors. Studies have identified key modifications that improve potency against specific biological targets, including COX-1/COX-2 and various cancer cell lines .

CompoundTargetActivityIC50 (µM)
5kCOX-2Inhibition0.04 ± 0.09
5kHepG2Apoptosis InductionN/A
Derivative AFungal InfectionsAntifungal ActivityN/A

Case Study 1: HepG2 Cell Line

In a controlled study, HepG2 cells were treated with varying concentrations of a derivative related to this compound. Flow cytometry analysis revealed significant changes in cell cycle distribution, with an increase in G0-G1 phase cells and a decrease in S and G2/M phases post-treatment. The percentage of apoptotic cells rose dramatically from 0.51% in the control group to 15.63% in the treated group .

Case Study 2: Anti-inflammatory Screening

Another study evaluated several pyrimidine derivatives for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable or superior anti-inflammatory effects compared to indomethacin, suggesting their potential therapeutic applications .

Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H6Cl2N2/c11-8-4-1-3-7(9(8)12)10-13-5-2-6-14-10/h1-6H

InChI Key

ZOHVQMLLHKNKAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC=N2

Origin of Product

United States

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